Ethyl Thiamine

説明

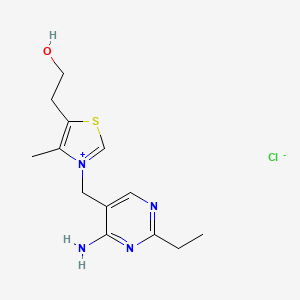

Thiamine, also known as Vitamin B1, is a water-soluble vitamin that plays a pivotal role in the metabolism of glucose, proteins, and lipids in the human body . It is an essential micronutrient, meaning that it cannot be synthesized by the body and must be obtained through dietary sources or supplements . Structurally, Thiamine is composed of a thiazole ring and an aminopyrimidine ring, connected by a methylene bridge .

Synthesis Analysis

Thiamine diphosphate (ThDP), an enzyme cofactor important in the metabolism of carbohydrates, amino acids, and other organic molecules, is synthesized de novo by certain bacteria, archaea, yeast, fungi, plants, and protozoans . In humans, Thiamine is absorbed through the small intestine, where it is hydrolyzed into its free form by the enzyme phosphatase .

Molecular Structure Analysis

Thiamine consists of a thiazole/thiazolium ring [5- (2-hydroxyethyl)-4-methylthiazole, THZ] linked by a methylene bridge to an aminopyrimidine ring (2-methyl-4-amino-5-hydroxymethylpyrimidine, HMP) .

Chemical Reactions Analysis

Thiamine is susceptible to degradation due to heat, light, alkaline pH, and sulfites . The degradation kinetics of thiamine have been studied, and it was found that Thiamine was significantly more stable in pH 3 than in pH 6 solutions .

Physical And Chemical Properties Analysis

Thiamine is a water-soluble vitamin . It is soluble in water, methanol, and glycerol, but practically insoluble in less polar organic solvents .

科学的研究の応用

Thiamine's Role in Metabolic Processes

Ethyl thiamine, a derivative of thiamine (vitamin B1), plays a crucial role in various metabolic processes. It acts as a cofactor for several enzymes, notably in energy metabolism. Thiamine deficiency, commonly known as beriberi, has both clinical and subclinical manifestations. Reliable biomarkers of thiamine status, like erythrocyte transketolase activity, are essential for assessing thiamine levels in the body. This is significant in understanding the role of ethyl thiamine in metabolic processes and energy production (Jones et al., 2020).

Enzymatic Hydrolysis and Metabolism

Ethyl thiamine's impact on enzymatic hydrolysis, specifically in relation to thiamine, is noteworthy. Studies involving compounds like O,S-diacetyl thiamine indicate the importance of thiamine derivatives in enzymatic reactions and metabolism. This includes the hydrolysis of lower thioesters and the understanding of how ethyl thiamine might behave under similar conditions (Suzuoki-Ziró & Suzuoki-Tuneko, 1954).

Thiamine Deficiency in HIV-Positive Patients

Research demonstrates that thiamine deficiency, including deficiencies of its derivatives like ethyl thiamine, is more common in HIV-positive patients than previously believed. The study underscores the importance of thiamine in the health of such patients, potentially influencing the research applications of ethyl thiamine in similar scenarios (Müri et al., 1999).

Thiamine and Gadolinium Nanoparticles in Cancer Therapy

Thiamine-coated gadolinium nanoparticles show promise in targeting cancer cells that express thiamine transporters. This application opens up potential avenues for the use of ethyl thiamine in similar nanoparticle-based therapies, particularly in targeting specific types of cancer cells (Oyewumi et al., 2003).

Role in Systemic Acquired Resistance in Plants

Thiamine, including its derivatives, is vital in plant biology, especially in inducing systemic acquired resistance (SAR) against various pathogens. This aspect can influence agricultural practices and the development of disease-resistant crops. The application of ethyl thiamine in similar contexts could be beneficial for enhancing plant immunity and resistance (Ahn et al., 2005).

作用機序

Target of Action

These include the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and several key metabolic enzymes . It also interacts with the TAS2R1 receptor, resulting in the activation of synaptic ion currents .

Mode of Action

Ethyl Thiamine interacts with its targets in a non-coenzyme manner . For instance, it facilitates acetylcholinergic neurotransmission upon its co-release with acetylcholine into the synaptic cleft . This is supported by the discovery of Thiamine Triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn .

Biochemical Pathways

Ethyl Thiamine plays a crucial role in several biochemical pathways. It is involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Pharmacokinetics

The pharmacokinetics of Ethyl Thiamine involve its absorption, distribution, metabolism, and excretion (ADME) properties . As a water-soluble vitamin, Ethyl Thiamine is readily absorbed and distributed throughout the body. It is metabolized in the liver and excreted in the urine . The bioavailability of Ethyl Thiamine is influenced by factors such as dietary intake, absorption efficiency, and the presence of transporters .

Result of Action

The action of Ethyl Thiamine results in various molecular and cellular effects. It plays a critical role in energy production in the mitochondria and protein synthesis . It also ensures the proper functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine . Deficiency in Ethyl Thiamine can lead to mitochondrial dysfunction, lactate and pyruvate accumulation, and consequently to focal thalamic degeneration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Thiamine. For instance, oxidative stress conditions can affect the antioxidant activity of Ethyl Thiamine . Moreover, the presence of other substances, such as the antidiabetic drug metformin, can compete with Ethyl Thiamine for common transporters, potentially affecting its bioavailability .

特性

IUPAC Name |

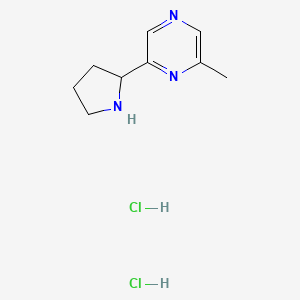

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIUCXXQCMUBCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747774 | |

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3505-34-8 | |

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The abstracts mention the formation of HETPP during pyruvate transformation. What is the significance of HETPP in relation to the pyruvate dehydrogenase complex (PDC)?

A1: HETPP is a key intermediate in the reaction catalyzed by the PDC [, ]. The PDC is a crucial enzyme complex involved in the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration. During this process, thiamine pyrophosphate (TPP), a coenzyme bound to the PDC, reacts with pyruvate to form HETPP. This intermediate subsequently undergoes further reactions within the PDC, ultimately leading to the formation of acetyl-CoA.

Q2: One abstract mentions species-specific differences in the stability of the chloroplast PDC. How might these differences relate to the formation or utilization of HETPP?

A2: While the abstracts don't explicitly link species-specific PDC stability to HETPP, it's plausible that variations in PDC stability could influence the efficiency of HETPP formation and utilization []. For instance, a less stable PDC might prematurely dissociate, potentially releasing HETPP before it can be fully converted to acetyl-CoA. Conversely, a highly stable PDC might hold onto HETPP longer, potentially influencing the rate of subsequent reactions. Further research is needed to investigate the precise relationship between PDC stability and HETPP dynamics in different plant species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)

![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)

![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)